molecular formula C16H24N2O2S B4236933 2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide

2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No.: B4236933
M. Wt: 308.4 g/mol
InChI Key: JHSYUGKSYIVRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as MMB-CHMINACA, which is an abbreviation for its chemical name.

Mechanism of Action

The mechanism of action of MMB-CHMINACA involves its binding to the CB1 and CB2 receptors in the brain. This binding results in the activation of various signaling pathways, which can lead to the modulation of pain, mood, and appetite. Additionally, MMB-CHMINACA has been found to have a high affinity for the TRPA1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MMB-CHMINACA has been found to have various biochemical and physiological effects in scientific studies. It has been shown to have analgesic, anxiolytic, and antidepressant properties, which suggest its potential therapeutic applications. Additionally, MMB-CHMINACA has been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-CHMINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted experiments. However, one limitation is its potential toxicity, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the scientific research of MMB-CHMINACA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and depression. Additionally, further studies are needed to determine its safety and potential side effects. Finally, research into the development of new synthetic methods for MMB-CHMINACA may lead to improved efficiency and yield in its production.

Scientific Research Applications

MMB-CHMINACA has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have significant binding affinity for the CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. This suggests that MMB-CHMINACA may have potential applications in the treatment of various conditions, including chronic pain, anxiety, and depression.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-14-4-2-3-5-15(14)12-21-13-16(19)17-6-7-18-8-10-20-11-9-18/h2-5H,6-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSYUGKSYIVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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